molecular formula C9H12ClNO B1451852 [2-Chloro-6-(dimethylamino)phenyl]methanol CAS No. 1152515-03-1

[2-Chloro-6-(dimethylamino)phenyl]methanol

Cat. No. B1451852
CAS RN: 1152515-03-1
M. Wt: 185.65 g/mol
InChI Key: IZDKHQHTQOJRRB-UHFFFAOYSA-N
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Description

“[2-Chloro-6-(dimethylamino)phenyl]methanol” is a chemical compound with the molecular formula C9H12ClNO . It has a molecular weight of 185.65 . This compound is typically stored in a dry room at room temperature .


Molecular Structure Analysis

The molecular structure of “[2-Chloro-6-(dimethylamino)phenyl]methanol” consists of a benzene ring substituted with a chlorine atom, a dimethylamino group, and a methanol group . The InChI code for this compound is 1S/C9H12ClNO/c1-11(2)9-5-3-4-8(10)7(9)6-12/h3-5,12H,6H2,1-2H3 .


Chemical Reactions Analysis

While specific chemical reactions involving “[2-Chloro-6-(dimethylamino)phenyl]methanol” are not available, alcohols in general can undergo a variety of reactions. These include conversion into alkyl halides, tosylates, esters, and dehydration to yield alkenes .


Physical And Chemical Properties Analysis

“[2-Chloro-6-(dimethylamino)phenyl]methanol” is a liquid at room temperature . It has a high GI absorption and is BBB permeant . Its Log Po/w (iLOGP) is 1.98, indicating its lipophilicity .

Scientific Research Applications

X-ray Structure and Hydrogen Bonding

Research has shown that derivatives of this compound can form stable salts with acids, demonstrating unique hydrogen-bonding interactions. X-ray crystallographic analysis of tris(2-(dimethylamino)phenyl)methanol salt derivatives has revealed the construction of complex organic cations through zwitterionic hydrogen bonds, offering insights into the molecular structures and interactions of related compounds (Zhang et al., 2015).

Intramolecular Conformational Study

The compound has been the subject of conformational studies, illustrating its ability to exist in various conformers due to intra- and inter-conformational hydrogen bonding. Such studies are crucial for understanding the compound's chemical behavior and potential applications in synthesis and materials science (Niu et al., 2015).

Photophysical Properties

This compound has shown potential in the study of photophysical properties, including excited-state intramolecular proton transfer. Such properties are significant for developing optical materials and sensors. For example, research on similar compounds has explored the mechanisms of alcohol monitoring, demonstrating the compound's relevance in sensing technologies (Liu et al., 2019).

Chemical Photocatalysis

The compound has been utilized in chemical photocatalysis, highlighting its role in facilitating nucleophilic additions and deprotections under photochemical conditions. This application is particularly relevant for developing sustainable and efficient synthetic methodologies (Penner et al., 2012).

Dyeing Properties and Chemical Reactivity

In the field of dyes and pigments, derivatives of this compound have been investigated for their reactivity and selectivity, demonstrating high fixation to cotton on exhaust dyeing. Such studies are essential for the textile industry, focusing on the development of new dyes with desirable properties (Karapinar et al., 2007).

Safety and Hazards

This compound is labeled with the signal word “Warning” and has hazard statements H315-H319, indicating that it can cause skin irritation and serious eye irritation . Precautionary measures include avoiding contact with skin and eyes, and wearing protective gloves and eye/face protection .

properties

IUPAC Name

[2-chloro-6-(dimethylamino)phenyl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12ClNO/c1-11(2)9-5-3-4-8(10)7(9)6-12/h3-5,12H,6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZDKHQHTQOJRRB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=C(C(=CC=C1)Cl)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[2-Chloro-6-(dimethylamino)phenyl]methanol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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